trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H17FO3 It is known for its unique structural features, which include a fluorophenyl group and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including aldol condensation, reduction, and carboxylation. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of new drugs or as a probe to study biochemical pathways .
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Comparison: Compared to its analogs, trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets.
Biological Activity
Trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS Number: 735274-90-5) is a synthetic compound with potential applications in medicinal chemistry. Its structure includes a cyclohexane ring and a fluorophenyl group, which may influence its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C15H17FO3, with a molecular weight of 264.30 g/mol. The compound's structural characteristics may contribute to its interaction with biological targets.
Biological Activity Overview
Recent studies have examined the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic uses.
Efficacy in Assays
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In Vitro Studies : Preliminary studies indicate that this compound exhibits significant activity in cell-based assays, demonstrating effects on cell viability and proliferation.
- Cell Lines Tested : Various cancer cell lines were evaluated for sensitivity to the compound.
- Results : The compound showed cytotoxic effects at micromolar concentrations, suggesting potential anti-cancer properties.
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In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound.
- Model Used : Mouse models were employed to evaluate anti-tumor activity.
- Findings : Treatment with the compound resulted in reduced tumor growth compared to controls, indicating promising anti-cancer activity.
Case Studies
Several case studies have highlighted the potential applications of this compound in treating specific diseases:
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Cancer Treatment : A case study involving breast cancer cells showed that the compound inhibited cell migration and invasion, which are critical processes in cancer metastasis.
- Mechanism : This effect was attributed to the downregulation of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation.
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Inflammatory Diseases : Another study explored the anti-inflammatory properties of the compound, demonstrating its ability to reduce pro-inflammatory cytokine levels in macrophages.
- Outcome : The findings suggest that this compound may be beneficial in treating conditions characterized by chronic inflammation.
Summary of Biological Activities
Activity Type | Assay Type | Result |
---|---|---|
Cytotoxicity | Cell Viability Assay | Significant inhibition at micromolar levels |
Anti-tumor Activity | In Vivo Mouse Model | Reduced tumor growth |
Anti-inflammatory Effects | Cytokine Release Assay | Decreased pro-inflammatory cytokines |
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMYZIHQYRFEN-GXFFZTMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152249 | |
Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735274-90-5 | |
Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735274-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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